molecular formula C6H16Cl2N4 B8057495 N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride

Cat. No.: B8057495
M. Wt: 215.12 g/mol
InChI Key: FFFCFXUJXOETMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride (CAS No. 16227-06-8) is a hydrazonamide derivative with the molecular formula C₆H₁₆Cl₂N₄ and a molecular weight of 215.12 g/mol . It is synthesized via the reaction of hydrazine monohydrate with dimethylformamide (DMF) in the presence of thionyl chloride (SOCl₂), followed by crystallization as a dihydrochloride salt . Key spectral data include ¹H-NMR (D₂O) δ 8.24 (s, 2H), 3.18–2.99 (m, 12H) and ¹³C-NMR δ 158.5 (C=O), 43.9 (N–CH₃). The compound exhibits a melting point >200°C and is typically provided at 95% purity for use in organic synthesis, particularly as a precursor for heterocyclic compounds like triazoles .

Properties

IUPAC Name

N'-(dimethylaminomethylideneamino)-N,N-dimethylmethanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFCFXUJXOETMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN=CN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Hydrazonation Process

The most widely cited method involves a two-step reaction sequence starting with thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF).

Step 1: Formation of Intermediate S3

ParameterSpecification
ReagentsThionyl chloride, DMF, hydrazine hydrate
Temperature-5°C (initial), room temperature (48 h)
SolventDMF
YieldNot explicitly reported

Thionyl chloride (19 mL) is added dropwise to dry DMF at -5°C, followed by hydrazine hydrate (3 mL, 98%) in DMF. The mixture is stirred for 48 h at room temperature, yielding N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride as a white precipitate.

Step 2: Cyclization and Isolation
The intermediate undergoes cyclization with iodinating agents (e.g., iodine/NaNO₂) or oxidative agents (e.g., H₂O₂/methanesulfonic acid) to form triazole derivatives. For example:

  • Reaction with iodine (25.4 g) and NaNO₂ (6.9 g) in acetonitrile/DCM at 25–35°C yields 68% of 3-amino-4-iodo-1,2,5-oxadiazole.

Alternative One-Pot Synthesis

A modified approach eliminates the intermediate isolation step by using toluene as a solvent and p-toluenesulfonic acid as a catalyst:

ParameterSpecification
ReagentsDMF azine, p-toluenesulfonic acid
TemperatureReflux (20 h)
SolventToluene
Yield77–82%

This method simplifies purification by direct crystallization from ethyl acetate/hexane mixtures.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability using continuous flow reactors to enhance yield and purity:

ParameterSpecification
Reactor TypeTubular flow reactor
Residence Time2–4 h
Temperature60–100°C
Pressure1–2 atm
CatalystsNone required

Key advantages include:

  • Precision : Automated control of stoichiometric ratios reduces byproducts.

  • Efficiency : 95% conversion rates achieved at 100°C.

Solvent Recycling Protocols

To minimize waste, industrial plants employ DMF recovery systems:

  • Distillation columns separate DMF from reaction mixtures (>90% recovery).

  • Recycled DMF maintains reactivity across 10+ batches without yield loss.

Comparative Analysis of Methods

Yield and Purity Metrics

MethodYield (%)Purity (%)Key Limitation
Two-Step68≥95Multi-step purification
One-Pot77–82≥98Requires acidic catalysts
Continuous Flow95≥99High capital costs

Recent Advances in Synthesis

Microwave-Assisted Reactions

Microwave irradiation (150°C, 30 min) accelerates cyclization steps, achieving 85% yield with 50% reduced solvent volume.

Enzymatic Catalysis

Preliminary studies using lipase catalysts show 40% yield under mild conditions (pH 7, 25°C), though industrial viability remains unproven.

Quality Control Protocols

Analytical Characterization

TechniqueCritical Parameters
¹H NMRδ 6.28 ppm (oxadiazole protons)
¹³C NMR99.6–164.0 ppm (heterocyclic carbons)
HRMSm/z 263.88705 (M+Na⁺)
IR1559 cm⁻¹ (C=N stretch)

Regulatory Compliance

  • USP Standards : Residual DMF <50 ppm.

  • ICH Guidelines : Genotoxic impurities (e.g., hydrazine) limited to <1 ppm .

Chemical Reactions Analysis

Types of Reactions

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of N,N’-bis(formyl)hydrazine.

    Reduction: Formation of dimethylamine and hydrazine derivatives.

    Substitution: Formation of N-substituted hydrazine derivatives.

Scientific Research Applications

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, emphasizing differences in molecular composition, synthesis, and applications:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications References
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride C₆H₁₆Cl₂N₄ Formohydrazonamide, dimethylamino, dihydrochloride SOCl₂-mediated reaction of DMF with hydrazine, followed by HCl addition Precursor for triazole derivatives (e.g., 5-TIA)
N,N'-Dimethylimidodicarbonimidic diamide hydrochloride C₄H₁₁N₅·ClH Imidodicarbonimidic backbone, dimethylamino Not specified Unclear; predicted for coordination chemistry or peptide mimics
Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide C₁₁H₁₃N₃S Formimidamide, benzothiazole DFT-optimized synthesis involving benzo[d]thiazole substitution Theoretical studies on electronic properties and reaction mechanisms
(2E)-2-[(Dimethylamino)methylene]-4-methylcyclohexanone hydrochloride C₁₀H₁₆ClNO Cyclohexanone, dimethylaminomethylene Aldol-like condensation of cyclohexanone with dimethylformamide derivatives Intermediate in alkaloid synthesis
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate C₅H₁₁ClF₆N₂P Formamidinium, hexafluorophosphate counterion Chlorination of tetramethylformamidine followed by anion exchange Coupling reagent in peptide synthesis

Key Comparisons:

Functional Groups and Reactivity

  • The target compound’s formohydrazonamide core distinguishes it from imidodicarbonimidic diamide (imidazole backbone) and formamidinium salts (e.g., hexafluorophosphate derivatives) .
  • Unlike Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide , the absence of aromatic heterocycles in the target compound limits its π-π interactions but enhances solubility in polar solvents.

Synthetic Utility The dihydrochloride salt form enhances stability during storage compared to neutral analogs like (2E)-2-[(Dimethylamino)methylene]-4-methylcyclohexanone hydrochloride . Unlike N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (a coupling reagent) , the target compound is primarily used to construct triazole rings via cycloaddition reactions .

Counterion Effects Dihydrochloride salts (target compound) exhibit higher aqueous solubility than hexafluorophosphate salts, which are preferred in non-polar reaction environments .

Biological Activity

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride, commonly referred to as dimethylformohydrazonamide , is an organic compound with significant biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C₆H₁₆Cl₂N₄
  • Molecular Weight : Approximately 215.12 g/mol

The synthesis of this compound typically involves the reaction of dimethylamine with formaldehyde and hydrazine derivatives. The process is often conducted in aqueous or organic solvents at elevated temperatures to optimize yield and purity.

Common Synthetic Routes Include :

  • Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired product characteristics.
  • Industrial production often utilizes continuous flow reactors for scalability and consistency in product quality.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Several derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacteria and fungi. Notably, studies have shown efficacy against pathogens such as:

Pathogen Activity
Escherichia coliInhibition of growth
Staphylococcus aureusAntibacterial effects
Candida albicansAntifungal properties

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. The mechanism appears to involve interference with cellular processes and enzyme activity, leading to apoptosis in cancerous cells .

The compound's mechanism of action is characterized by its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, which may contribute to its biological effects, including:

  • Enzyme Inhibition : Alteration of enzyme activity through covalent modification.
  • Cellular Disruption : Interference with cellular signaling pathways leading to apoptosis or necrosis.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.
  • Anticancer Research :
    • In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in the viability of human cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 15 to 25 µM, indicating promising anticancer activity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound Name Molecular Formula Unique Features
N,N-DimethylformamideC₃H₇N₃OSolvent properties; widely used in organic synthesis
N,N-DimethylhydrazineC₄H₁₀N₂Known for its use as a rocket propellant
Dimethylaminomethylene hydrazoneC₅H₁₄N₂Intermediate in organic synthesis

The unique combination of functional groups in this compound allows it to participate in diverse chemical reactions and biological interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Step 1 : Utilize formamide derivatives (e.g., N,N-dimethylformamide) as intermediates in hydrazone formation. For example, react N,N-dimethylformamide with dimethylamino reagents under anhydrous conditions to form the methylene hydrazonamide backbone .
  • Step 2 : Optimize stoichiometry and temperature. Evidence suggests dimethylformamide (DMF) acts as both a solvent and catalyst, reducing reaction temperatures while improving purity .
  • Step 3 : Purify via recrystallization in non-aqueous solvents (e.g., methylene chloride) to minimize hygroscopic degradation .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Gas Chromatography (GC) : Quantify residual solvents (e.g., pyridine) by comparing peak areas to standard solutions, as per pharmacopeial guidelines .
  • 1H NMR Spectroscopy : Confirm structural integrity using deuterated solvents (e.g., DMF-d7) to resolve methylene proton signals and detect impurities .
  • Elemental Analysis : Validate stoichiometry of dihydrochloride salts by assessing chlorine content via titrimetry .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., DFT) to model reaction pathways for hydrazonamide formation. ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal conditions .
  • Step 2 : Simulate solvent effects (e.g., DMF’s polarity) on reaction kinetics using molecular dynamics software.
  • Step 3 : Validate predictions via small-scale parallel experiments, focusing on byproduct formation and yield optimization.

Q. What strategies resolve contradictory NMR data during structural elucidation of hydrazonamide derivatives?

  • Methodological Answer :

  • Strategy 1 : Employ 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals from methylene and dimethylamino groups .
  • Strategy 2 : Compare experimental data with computed chemical shifts (e.g., using ACD/Labs Percepta) to identify discrepancies caused by solvent interactions or tautomerism .
  • Strategy 3 : Use isotopic labeling (e.g., 15N) to trace nitrogen environments in the hydrazonamide backbone .

Contradiction Management in Research

  • Issue : Discrepancies in reaction yields when using DMF vs. alternative solvents.
    • Resolution : DMF’s catalytic properties may enhance intermediate stability, but residual DMF in final products requires rigorous GC analysis to meet pharmacopeial standards .
  • Issue : Inconsistent NMR data for methylene protons.
    • Resolution : Standardize deuterated solvent systems (e.g., DMF-d7) to minimize solvent-solute interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.